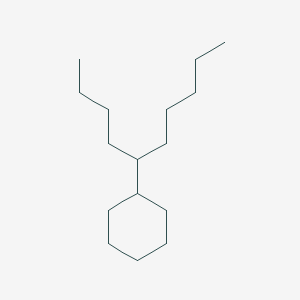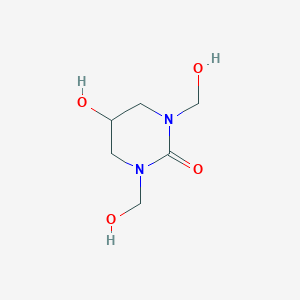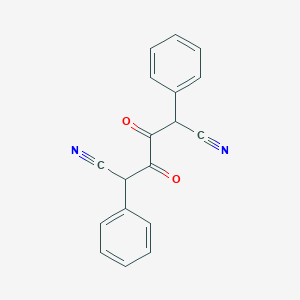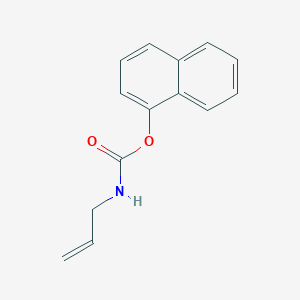
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a white crystalline powder that is soluble in water and has a strong odor. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks. It is also used in agriculture, forestry, and public health to control pests that can damage crops, trees, and transmit diseases.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for normal nerve function. By inhibiting AChE, Carbamic acid, 2-propenyl-, 1-naphthalenyl ester causes a buildup of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a range of biochemical and physiological effects on non-target organisms, including mammals, birds, and fish. It can affect the activity of enzymes and disrupt normal physiological processes, leading to a range of toxic effects. Carbaryl has been shown to be toxic to some species of fish, causing reduced growth and reproduction, and can also affect the immune system of some animals.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is widely used in laboratory experiments to investigate the toxicity of other carbamate insecticides and to study the effects of pesticides on non-target organisms. Its advantages include its effectiveness against a wide range of pests, its relatively low cost, and its availability. However, Carbamic acid, 2-propenyl-, 1-naphthalenyl ester is also known to have a range of toxic effects on non-target organisms, which can limit its usefulness in certain experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding Carbamic acid, 2-propenyl-, 1-naphthalenyl ester. One area is the development of new insecticides that are more effective and have fewer harmful effects on non-target organisms. Another area is the investigation of the long-term effects of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester exposure on human health, particularly in populations that are exposed to high levels of the insecticide. Finally, there is a need for further research into the ecological impacts of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester use, particularly on non-target organisms and ecosystems.
Méthodes De Synthèse
Carbaryl can be synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The reaction produces Carbamic acid, 2-propenyl-, 1-naphthalenyl ester and carbon dioxide as a byproduct. The synthesis of Carbamic acid, 2-propenyl-, 1-naphthalenyl ester is a complex process that requires careful control of reaction conditions to ensure a high yield of the desired product.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is also used as a model compound in toxicology studies to investigate the toxicity of other carbamate insecticides. Carbaryl has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. It is also effective against some species of mosquitoes that transmit diseases such as malaria and dengue fever.
Propriétés
Numéro CAS |
10491-28-8 |
|---|---|
Nom du produit |
Carbamic acid, 2-propenyl-, 1-naphthalenyl ester |
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
naphthalen-1-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H13NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16) |
Clé InChI |
HJVLVVMAIUEIDS-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
C=CCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
10491-28-8 |
Synonymes |
naphthalen-1-yl N-prop-2-enylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



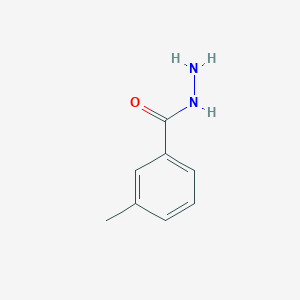
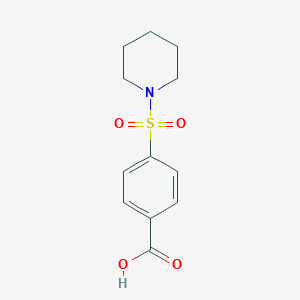
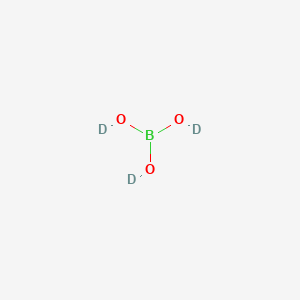
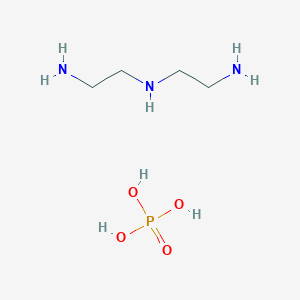
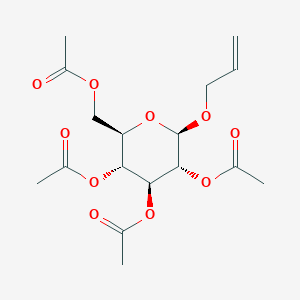
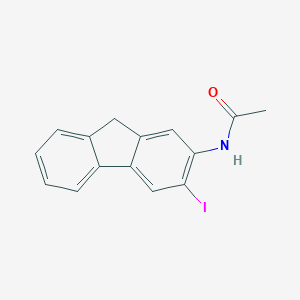
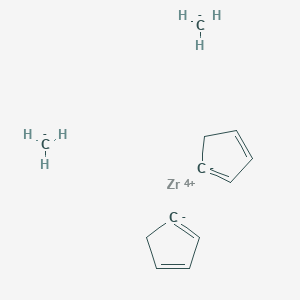
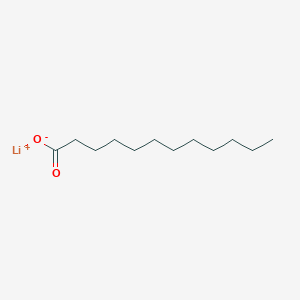


![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
